molecular formula C16H33N3 B088558 1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- CAS No. 10595-60-5

1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-

Cat. No. B088558
CAS RN: 10595-60-5
M. Wt: 267.45 g/mol
InChI Key: CJAGRJAFLCPABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- is a chemical compound that is widely used in scientific research. It is commonly referred to as EDA-NB or NB-DMAE. EDA-NB is a chiral molecule that has two enantiomers, which means that it has two mirror-image forms. This chemical compound has many applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of EDA-NB is not fully understood. However, it is known to act as a chelating agent, which means that it can bind to metal ions. EDA-NB can also form complexes with various organic molecules. These properties make it useful in various applications, including catalysis, electrochemistry, and materials science.

Biochemical And Physiological Effects

EDA-NB has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. EDA-NB has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

EDA-NB has many advantages for lab experiments. It is a versatile molecule that can be used in various applications, including medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and is commercially available. However, EDA-NB has some limitations. It is a toxic compound that should be handled with care. It is also expensive, which can limit its use in some experiments.

Future Directions

There are many future directions for research involving EDA-NB. One area of research is the development of new chiral ligands for coordination chemistry. EDA-NB has been found to be an effective ligand in various applications, and there is potential for the development of new ligands with improved properties. Another area of research is the development of new biologically active compounds using EDA-NB as a building block. EDA-NB has been used in the synthesis of various compounds with biological activity, and there is potential for the development of new compounds with improved properties. Additionally, research is needed to better understand the mechanism of action of EDA-NB and its potential applications in various fields.
Conclusion:
In conclusion, EDA-NB is a versatile molecule that has many applications in scientific research. It is commonly used as a building block in the synthesis of various biologically active compounds and as a chiral auxiliary in asymmetric synthesis. EDA-NB has also been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. While EDA-NB has many advantages for lab experiments, it also has some limitations, including its toxicity and cost. There are many future directions for research involving EDA-NB, including the development of new chiral ligands and biologically active compounds.

Synthesis Methods

The synthesis of EDA-NB involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene chloride and 2-(1,3-dimethylbutylideneamino)ethylamine. This reaction results in the formation of EDA-NB as a racemic mixture, which means that it contains equal amounts of both enantiomers. The racemic mixture can be separated into its individual enantiomers using chiral chromatography.

Scientific Research Applications

EDA-NB has many applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various biologically active compounds. EDA-NB is also used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiopure compounds. Additionally, EDA-NB is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

CAS RN

10595-60-5

Product Name

1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-

Molecular Formula

C16H33N3

Molecular Weight

267.45 g/mol

IUPAC Name

2-(4-methylpentan-2-ylideneamino)-N-[2-(4-methylpentan-2-ylideneamino)ethyl]ethanamine

InChI

InChI=1S/C16H33N3/c1-13(2)11-15(5)18-9-7-17-8-10-19-16(6)12-14(3)4/h13-14,17H,7-12H2,1-6H3

InChI Key

CJAGRJAFLCPABV-UHFFFAOYSA-N

SMILES

CC(C)CC(=NCCNCCN=C(C)CC(C)C)C

Canonical SMILES

CC(C)CC(=NCCNCCN=C(C)CC(C)C)C

Other CAS RN

10595-60-5

physical_description

Liquid

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

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